beta-Catenin peptide
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Overview
Description
Beta-Catenin peptide is a crucial component in cellular processes, particularly in cell adhesion and the Wnt signaling pathway. It plays a significant role in the regulation of cell growth, differentiation, and gene expression. This compound interacts with various proteins at the cell membrane, cytosol, and nucleus, making it a central player in maintaining cellular integrity and signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-Catenin peptide involves the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides. Additionally, recombinant DNA technology can be employed to produce this compound in microbial systems, such as Escherichia coli, by inserting the gene encoding the peptide into the microbial genome .
Chemical Reactions Analysis
Types of Reactions
Beta-Catenin peptide undergoes various chemical reactions, including:
Phosphorylation: This reaction involves the addition of a phosphate group to the peptide, which can regulate its activity and interactions.
Ubiquitination: This process tags the peptide for degradation by the proteasome.
Protein-Protein Interactions: This compound forms complexes with other proteins, such as alpha-Catenin and cadherins, through non-covalent interactions
Common Reagents and Conditions
Kinases: Enzymes that catalyze the phosphorylation of this compound.
Ubiquitin Ligases: Enzymes that facilitate the ubiquitination process.
Buffer Solutions: Maintain the optimal pH and ionic strength for reactions
Major Products Formed
Phosphorylated Beta-Catenin: A modified form of the peptide with altered activity.
Ubiquitinated Beta-Catenin: A form tagged for degradation
Scientific Research Applications
Beta-Catenin peptide has a wide range of applications in scientific research:
Cancer Research: It is studied for its role in tumorigenesis and metastasis, particularly in cancers such as colorectal cancer and breast cancer
Developmental Biology: This compound is crucial in embryonic development and stem cell maintenance.
Drug Development: It serves as a target for developing therapeutic agents aimed at modulating the Wnt signaling pathway.
Cell Adhesion Studies: Research on this compound helps understand cell-cell adhesion mechanisms and their implications in tissue integrity.
Mechanism of Action
Beta-Catenin peptide exerts its effects through the Wnt signaling pathway. In the absence of Wnt signals, beta-Catenin is phosphorylated and targeted for degradation. Upon Wnt activation, beta-Catenin accumulates in the cytoplasm and translocates to the nucleus, where it interacts with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate target gene expression. This process regulates various cellular functions, including proliferation, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds
Alpha-Catenin: Another catenin family member involved in cell adhesion.
Gamma-Catenin:
E-Cadherin: A cell adhesion molecule that interacts with beta-Catenin
Uniqueness of Beta-Catenin Peptide
This compound is unique due to its dual role in cell adhesion and signaling. Unlike other catenins, beta-Catenin is a central effector in the Wnt signaling pathway, making it a critical regulator of gene expression and cellular functions .
Properties
Molecular Formula |
C49H76N12O15 |
---|---|
Molecular Weight |
1073.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C49H76N12O15/c1-25(2)22-37(48(75)76)59-42(69)33(9-5-6-20-50)55-43(70)34(18-19-38(66)67)56-44(71)35(23-28-10-14-30(64)15-11-28)57-47(74)40(27(4)63)61-45(72)36(24-29-12-16-31(65)17-13-29)58-46(73)39(26(3)62)60-41(68)32(51)8-7-21-54-49(52)53/h10-17,25-27,32-37,39-40,62-65H,5-9,18-24,50-51H2,1-4H3,(H,55,70)(H,56,71)(H,57,74)(H,58,73)(H,59,69)(H,60,68)(H,61,72)(H,66,67)(H,75,76)(H4,52,53,54)/t26-,27-,32+,33+,34+,35+,36+,37+,39+,40+/m1/s1 |
InChI Key |
HLAGKNQFVHAMKL-NNBGWGCZSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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